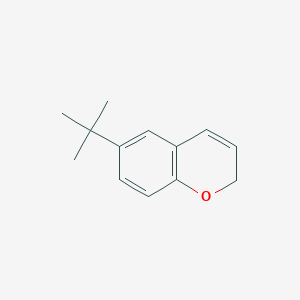

6-(tert-Butyl)-2H-chromene

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H16O |

|---|---|

Molecular Weight |

188.26 g/mol |

IUPAC Name |

6-tert-butyl-2H-chromene |

InChI |

InChI=1S/C13H16O/c1-13(2,3)11-6-7-12-10(9-11)5-4-8-14-12/h4-7,9H,8H2,1-3H3 |

InChI Key |

NSRPAEYWLJXGSD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)OCC=C2 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 6 Tert Butyl 2h Chromene

Electrophilic and Nucleophilic Reactions of the 2H-Chromene Ring

The 2H-chromene ring system possesses distinct sites for both electrophilic and nucleophilic attack. The carbon-carbon double bond in the pyran ring is electron-rich and thus susceptible to electrophilic addition. Reactions with electrophiles such as halogens (I₂, ICl) or selenyl halides (PhSeBr) proceed readily to yield 3,4-disubstituted chromane (B1220400) derivatives. organic-chemistry.orgcore.ac.uk This electrophilic cyclization is a mild and efficient method that tolerates a variety of functional groups on the aromatic ring. organic-chemistry.org

Role of the tert-Butyl Group in Influencing Reaction Pathways

The tert-butyl group at the 6-position of the 2H-chromene core exerts significant electronic and steric influence on its chemical reactivity. smolecule.comontosight.ai

Electronic Effects: The tert-butyl group is a weak electron-donating group through induction. This effect increases the electron density of the benzene (B151609) ring, which can influence the rates and regioselectivity of electrophilic aromatic substitution reactions, should they occur without disrupting the chromene structure. More importantly, this electron-donating nature can be relayed to the heterocyclic ring, subtly modifying the reactivity of the double bond and the stability of potential cationic intermediates formed during reactions.

Steric Effects: The most significant contribution of the tert-butyl group is its steric bulk. This large group can hinder the approach of reagents to the adjacent C5 and C7 positions on the aromatic ring. In reactions involving the entire molecule, such as metal complexation or cycloadditions, the tert-butyl group can direct the stereochemical outcome. For example, in the formation of chromium tricarbonyl complexes with substituted arenes, a tert-butyl group can influence the orientation of the chromium moiety relative to the ring. nih.gov This steric hindrance can also affect the selectivity of reactions on side chains attached to the chromene nucleus, as seen in related systems where bulky ester groups influence binding selectivity to biological targets. frontiersin.org

| Factor | Influence of 6-tert-Butyl Group | Consequence |

| Electronic | Weak electron-donating (inductive effect) | Modestly activates the aromatic ring; subtly influences pyran ring reactivity. |

| Steric | High steric bulk | Hinders attack at C5 and C7 positions; can direct stereochemistry of reactions involving the overall molecular structure. |

Oxidative and Reductive Transformations of 2H-Chromenes

The 2H-chromene scaffold can undergo a variety of oxidative and reductive transformations, primarily targeting the C3-C4 double bond and other functional groups.

Oxidative Transformations: The oxidation of 2H-chromenes can lead to the formation of several important classes of compounds, including flavones and coumarins. A simple and efficient method for the oxidation of 2-aryl-2H-chromenes to the corresponding flavones uses tert-butyl hydroperoxide (TBHP) as the oxidant in the presence of a copper(II) bromide catalyst. researchgate.net Another approach involves the chemoselective allylic oxidation of functionalized 2H-chromenes to yield coumarin (B35378) analogues, which can be achieved using reagents like pyridinium (B92312) dichromate (PDC). semanticscholar.orgacs.org This transformation is generally slow, often requiring several days at room temperature, but provides a clean conversion. acs.org

Reductive Transformations: The reduction of the 2H-chromene system typically targets the double bond or other reducible functional groups on the scaffold. For instance, the full reduction of the nitroalkene moiety in 3-nitro-2H-chromenes to form 3-aminochromanes can be accomplished using various reducing agents. chim.it Common methods include the use of lithium aluminum hydride (LiAlH₄), borane (B79455) in THF, or catalytic hydrogenation with palladium on carbon (Pd/C). chim.it These reductions demonstrate the versatility of the chromene scaffold in accessing saturated heterocyclic systems. mdpi.com

| Transformation | Reagents/Conditions | Product Type | Reference |

| Oxidation | tert-Butyl hydroperoxide (TBHP), CuBr₂ | Flavone | researchgate.net |

| Oxidation | Pyridinium dichromate (PDC) | Coumarin | semanticscholar.orgacs.org |

| Reduction | LiAlH₄, NaBH₄, or H₂/Pd-C | Amino-chromane | chim.it |

Cycloaddition Reactions Involving the Chromene Core

The 2H-chromene double bond can participate as a dienophile in [4+2] cycloaddition reactions. More significantly, 2H-chromenes can undergo rearrangement to form reactive ortho-quinone methide (o-QM) intermediates, which then act as dienes in hetero-Diels-Alder reactions. nih.govacs.org

Iron(III) salts have been shown to catalyze a tandem rearrangement/hetero-Diels-Alder reaction of 2H-chromenes. nih.govacs.org In this process, one molecule of the 2H-chromene rearranges to an ortho-quinone methide (the diene), while a second molecule can act as the dienophile. This can result in homodimerization, yielding complex polycyclic structures. nih.gov The reaction scope can be extended to heterodimerization by trapping the in situ generated o-QM with other electron-rich dienophiles. nih.govacs.org These cycloadditions, including formal [3+2] and [3+3] cycloadditions, provide powerful methods for constructing fused-ring systems. tandfonline.comnih.gov

| Reaction Type | Catalyst/Conditions | Intermediate | Product | Reference |

| Hetero-Diels-Alder | Iron(III) salts, rt | ortho-Quinone Methide | Tetrahydrochromeno[c]chromene | nih.govacs.org |

| Formal [3+2] Cycloaddition | ZnCl₂, rt | - | Pterocarpan | tandfonline.com |

| Formal [3+3] Cycloaddition | Pd(PPh₃)₄, reflux | Vinyl quinone, ortho-Quinone Methide | 2H-Chromene | nih.gov |

| Intramolecular [2+2] Cycloaddition | Photochemical | - | Fused cyclobutane (B1203170) ring | sfu.ca |

Reaction Mechanisms of Esterification and Reduction for Related Chromene Carboxylic Acids

While 6-(tert-butyl)-2H-chromene itself lacks a carboxylic acid function, the reactivity of related chromene carboxylic acids is well-established and follows classical mechanisms.

Esterification: The esterification of a chromene carboxylic acid, such as 6-(tert-butyl)-2-oxo-2H-chromene-3-carboxylic acid, typically proceeds via the Fischer esterification mechanism. smolecule.com This reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, like sulfuric acid (H₂SO₄). chemguide.co.uk The mechanism is a reversible, multi-step process: masterorganicchemistry.comlibretexts.org

Protonation: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, which greatly increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups, converting it into a good leaving group (water).

Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

Deprotonation: The protonated ester is deprotonated (often by the solvent or the conjugate base of the catalyst) to yield the final ester product and regenerate the acid catalyst.

Reduction: The carboxylic acid group on a chromene ring can be reduced to a primary alcohol. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). The reduction mechanism involves the transfer of hydride ions (H⁻) from the [AlH₄]⁻ complex to the carbonyl carbon of the carboxylic acid. This is typically followed by an aqueous workup to protonate the resulting alkoxide and yield the primary alcohol.

Intramolecular Cyclization Mechanisms and Rearrangements

2H-chromenes are prone to a variety of intramolecular cyclization and rearrangement reactions, often triggered by heat, light, or catalysts. These reactions provide access to complex, fused heterocyclic systems.

A key rearrangement of the 2H-chromene scaffold is its conversion to an ortho-quinone methide (o-QM). This can be initiated by heat, UV light, or Lewis/Brønsted acids. acs.orgcdnsciencepub.com The o-QM is a highly reactive intermediate that can undergo a subsequent 6π-electrocyclization to reform the chromene ring or participate in other reactions. nih.gov For instance, a P(NMe₂)₃-mediated reductive process involving benzoylformates tethered to an alkene unit proceeds through a cascade that includes the formation of a vinyl o-QM intermediate, which then undergoes a 6π-electrocyclization to furnish highly substituted 2H-chromenes. acs.org

Intramolecular cyclizations are also prevalent. Aryl propargyl ethers can undergo thermal or metal-catalyzed (e.g., gold, platinum, indium) 6-endo-dig cycloisomerization to form the 2H-chromene ring itself. acs.orgmsu.edu More complex systems can be built through tandem reactions, such as a palladium-catalyzed carbene migratory insertion followed by an intramolecular cyclization to create chromeno[4,3-b]chromene scaffolds. ecust.edu.cn Photochemical reactions can also induce intramolecular C-C bond formation, leading to the synthesis of derivatives like benzo[g]chromenes. acs.org These diverse cyclization and rearrangement pathways highlight the synthetic utility of the chromene core in constructing architecturally complex molecules. bohrium.com

Advanced Spectroscopic and Structural Elucidation Methodologies

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 6-(tert-Butyl)-2H-chromene, the IR spectrum would be expected to show several characteristic absorption bands.

~2850-3000 cm⁻¹: C-H stretching vibrations from the aliphatic tert-butyl and methylene (B1212753) groups.

~3000-3100 cm⁻¹: Aromatic and vinylic C-H stretching vibrations.

~1600-1650 cm⁻¹: C=C stretching from the alkene group in the pyran ring.

~1450-1600 cm⁻¹: C=C stretching vibrations from the aromatic ring.

~1200-1260 cm⁻¹: A strong, characteristic band for the aryl-alkyl ether C-O-C asymmetric stretching.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio of an ion with extremely high accuracy. This allows for the determination of a molecule's elemental formula. The molecular formula for this compound is C₁₃H₁₆O. HRMS would be used to confirm this by measuring the exact mass of the molecular ion.

Table 3: Calculated HRMS Data for this compound (C₁₃H₁₆O)

| Ion | Calculated Exact Mass (m/z) |

|---|---|

| [M]⁺ | 188.12012 |

| [M+H]⁺ | 189.12792 |

| [M+Na]⁺ | 211.10987 |

An experimental HRMS result matching one of these calculated values to within a few parts per million (e.g., ± 0.0005 Da) would provide unambiguous confirmation of the molecular formula.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It involves irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern.

For this compound, which is likely an oil or low-melting solid at room temperature, obtaining a suitable single crystal could be challenging. However, if a crystal structure were obtained, it would provide precise data on:

Bond lengths and angles: Confirming the geometry of the fused ring system.

Conformation: Revealing the exact conformation of the dihydropyran ring (e.g., a half-chair conformation).

Planarity: Quantifying the planarity of the benzene (B151609) ring portion of the molecule.

Crystal Packing: Showing how individual molecules arrange themselves in the crystal lattice, revealing any intermolecular interactions like C-H···π interactions.

Currently, no published crystal structure for this compound is available in the primary scientific literature or crystallographic databases.

Compound Name Index

Analysis of Molecular Geometry and Conformation

The core 2H-chromene ring system in these compounds is generally observed to be nearly planar. nih.govconicet.gov.ar X-ray crystallographic studies on various derivatives, such as 4-bromomethyl-6-tert-butyl-2H-chromen-2-one and 1-[(6-tert-butyl-2-oxo-2H-chromen-4-yl)methyl]-4,4-dimethylpiperidine-2,6-dione, confirm that the coumarin (B35378) moiety is essentially planar, with root-mean-square deviations (r.m.s.d.) being very small. nih.govnih.gov For instance, in one derivative, the r.m.s. deviation for the coumarin ring was a mere 0.019 Å. nih.gov Similarly, another study on a more complex derivative reported an r.m.s deviation of 0.042 Å for the ten-membered ring system. nih.goviucr.org

Computational methods, such as Density Functional Theory (DFT), are often employed to optimize the molecular structure and corroborate experimental findings. nih.goviucr.org These calculations can predict geometric parameters and conformational energies, providing deeper insight into the molecule's preferred three-dimensional shape.

Table 1: Selected Geometric Parameters of this compound Derivatives from X-ray Crystallography

| Compound | Ring System Planarity (r.m.s.d.) | Dihedral Angles | Reference |

|---|---|---|---|

| 4-Bromomethyl-6-tert-butyl-2H-chromen-2-one | 0.019 Å | - | nih.gov |

| 1-[(6-tert-butyl-2-oxo-2H-chromen-4-yl)methyl]-4,4-dimethylpiperidine-2,6-dione | 0.042 Å | 0.81 (2)° (between aromatic rings of coumarin) | nih.goviucr.org |

| 4-Azidomethyl-6-tert-butyl-2H-chromen-2-one | Max deviation 0.093 (2) Å | - | nih.goviucr.org |

This table is interactive. Click on the headers to sort the data.

Intermolecular Interactions in the Crystalline State

Weak carbon-hydrogen bonds to oxygen (C—H···O) are consistently identified as a key stabilizing interaction in the crystal structures of these compounds. nih.govnih.gov These hydrogen bonds often link molecules into distinct motifs, such as zigzag chains extending along a crystallographic axis or head-to-head dimers. nih.govnih.goviucr.org For example, in 4-bromomethyl-6-tert-butyl-2H-chromen-2-one, a C3—H3···O2 interaction results in zigzag chains. nih.gov In another case, C—H···O interactions lead to the formation of dimeric units with an R²₂(8) graph-set motif. nih.goviucr.org

In addition to hydrogen bonding, π–π stacking interactions between the aromatic rings of adjacent chromene moieties are crucial for crystal packing. nih.govnih.goviucr.org These interactions are observed between parallel or anti-parallel molecules, with centroid-centroid distances typically in the range of 3.3 to 3.9 Å. nih.govnih.gov For instance, an interplanar distance of 3.376 (2) Å between two anti-parallel molecules was reported for 4-bromomethyl-6-tert-butyl-2H-chromen-2-one. nih.gov

Hirshfeld surface analysis provides a powerful tool for visualizing and quantifying these intermolecular contacts. For one derivative, this analysis revealed that the major contributions to crystal packing arise from H···H (57%), O···H (29.3%), and C···H (8.1%) interactions. nih.goviucr.org Energy framework calculations further clarified these interactions, showing that dispersion energy is the dominant stabilizing force. nih.goviucr.org

Table 2: Intermolecular Interaction Data for this compound Derivatives

| Compound | Interaction Type | Key Distances/Parameters | Resulting Motif | Reference |

|---|---|---|---|---|

| 4-Bromomethyl-6-tert-butyl-2H-chromen-2-one | C—H···O | D···A = 3.334 (4) Å | Zigzag chains | nih.gov |

| 4-Bromomethyl-6-tert-butyl-2H-chromen-2-one | π–π stacking | Interplanar distance = 3.376 (2) Å | Anti-parallel molecule pairs | nih.gov |

| 4-Azidomethyl-6-tert-butyl-2H-chromen-2-one | C—H···O | - | C(6) chains | nih.govnih.gov |

| 1-[(6-tert-butyl-2-oxo-2H-chromen-4-yl)methyl]-4,4-dimethylpiperidine-2,6-dione | C—H···O | - | R²₂(8), R²₁(9), R²₂(10) ring motifs | nih.goviucr.org |

This table is interactive. Click on the headers to sort the data.

Chiroptical Properties and Their Spectroscopic Characterization

While the parent this compound molecule is achiral, the introduction of stereogenic elements into the chromene scaffold gives rise to chirality and observable chiroptical properties. Chirality can be introduced by creating a stereocenter, often at the C2 position of the dihydropyran ring, or through restricted rotation around a single bond, leading to atropisomers. mdpi.comgoogle.comnih.gov

The characterization of these chiral chromenes relies on specialized spectroscopic techniques that measure the differential interaction of the molecule with left- and right-circularly polarized light. The primary methods are Electronic Circular Dichroism (ECD) and the measurement of Optical Rotation (OR). acs.orgrsc.org

ECD spectroscopy measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength, yielding a spectrum that is unique to a specific enantiomer. This technique is invaluable for determining the absolute configuration of chiral molecules by comparing experimental spectra with those predicted by theoretical calculations. acs.org

Similarly, the measurement of specific rotation, often at the sodium D-line ([α]D), provides a value for the extent to which a chiral compound rotates the plane of polarized light. acs.org The sign of this rotation (+ or -) is a characteristic feature of an enantiomer.

Modern computational chemistry, particularly Time-Dependent Density Functional Theory (TDDFT), has become an indispensable tool in the field. acs.orgrsc.org These ab initio methods allow for the reliable prediction of ECD spectra and optical rotation values for a given absolute configuration. acs.org By matching the calculated data with experimental measurements, the absolute configuration of a newly synthesized or isolated chiral chromene derivative can be unambiguously assigned. acs.orgrsc.org This interplay between experimental spectroscopy and theoretical calculation is crucial for understanding the three-dimensional structure of chiral chromene systems. rsc.org For example, this approach has been used to study the stereodynamics of diaryl-pyrano-chromene atropisomers and to facilitate the asymmetric transformation of chiral 2H-chromene-3-carboxylic acids. mdpi.comgoogle.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-Bromomethyl-6-tert-butyl-2H-chromen-2-one |

| 1-[(6-tert-butyl-2-oxo-2H-chromen-4-yl)methyl]-4,4-dimethylpiperidine-2,6-dione |

| 4-Azidomethyl-6-tert-butyl-2H-chromen-2-one |

| (Coumarin-6-yl)-4-tert-butylbenzoate |

| 2-Oxo-2H-chromen-6-yl 4-methoxybenzoate |

| 6-Chloro-7-tert-butyl-2-trifluoromethyl-2H-chromene-3-carboxylic acid |

| 4,6-Diphenyl-2H,8H-pyrano[3,2-g]chromene |

| 4,10-Diphenyl-2H,8H-pyrano[2,3-f]chromene |

| 4-Bromoethyl acetoacetate |

| 4-tert-Butylphenol (B1678320) |

Computational and Theoretical Investigations of 6 Tert Butyl 2h Chromene

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of molecules, offering a balance between computational cost and accuracy. hi.iscecam.orgnobelprize.org For 6-(tert-butyl)-2H-chromene and its derivatives, DFT calculations provide valuable insights into their reactivity, stability, and spectroscopic properties. researchgate.netnih.gov

HOMO-LUMO Orbital Analysis and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. irjweb.comchalcogen.ro The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. irjweb.comsapub.org

Theoretical calculations for chromene derivatives often utilize the B3LYP functional with various basis sets, such as 6-311G(d,p) or 6-311++G(d,p), to determine these orbital energies. nih.govsapub.orgacs.org For instance, in a study on a related coumarin (B35378) derivative, (coumarin-6-yl)-4-tert-butylbenzoate, DFT calculations revealed a HOMO-LUMO energy gap of 4.45 eV, indicating a high degree of stability. sapub.org The distribution of these orbitals is also significant. In many chromene systems, the HOMO and LUMO are often localized over the planar coumarin ring system. sapub.org

| Compound Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| (coumarin-6-yl)-4-tert-butylbenzoate | Value not specified | Value not specified | 4.45 sapub.org |

| Clevudine | Value not specified | Value not specified | 4.1653 nih.gov |

| Telbivudine | Value not specified | Value not specified | 6.6865 nih.gov |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

Vibrational Frequency Calculations and IR Spectral Prediction

Computational methods, particularly DFT, can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) spectrum. mdpi.comfaccts.de These calculations are instrumental in assigning the fundamental vibrational modes of the molecule and can be used to confirm its structure. researchgate.net By comparing the calculated vibrational wavenumbers with experimental IR data, researchers can validate the accuracy of the computational model. researchgate.net

For complex molecules like this compound, theoretical vibrational analysis helps in the detailed assignment of various stretching, bending, and torsional modes. For example, the characteristic C=O stretching frequency in the chromene ring, the C-H vibrations of the aromatic and tert-butyl groups, and the C-O-C stretching of the pyran ring can be identified and assigned with high confidence. researchgate.net Scaling factors are often applied to the calculated frequencies to improve their agreement with experimental values. mdpi.com

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

| C-H stretching (aromatic) | ~3000-3100 |

| C-H stretching (tert-butyl, asymmetric) | ~2996-3000 |

| C-H stretching (tert-butyl, symmetric) | ~2960 |

| C=O stretching | ~1700-1750 |

| C=C stretching (aromatic) | ~1600-1650 |

| C-O-C stretching | ~1200-1300 |

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling plays a pivotal role in unraveling the intricate details of chemical reaction mechanisms, providing insights that are often difficult to obtain through experimental methods alone.

Transition State Analysis in Key Synthetic Steps

The synthesis of chromene derivatives can proceed through various pathways, such as the Rauhut–Currier reaction or palladium-catalyzed C-H arylation. researchgate.netacs.org Computational modeling, particularly transition state analysis, is crucial for understanding the energetics and feasibility of these synthetic routes. By locating and characterizing the transition state structures, chemists can determine the activation barriers of different reaction steps and identify the rate-determining step.

Role of Non-Covalent Interactions in Reaction Stereoselectivity

Non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking, play a critical role in directing the stereochemical outcome of many chemical reactions. acs.orgrsc.org In the synthesis of chiral molecules, these weak interactions can lead to significant differences in the energies of diastereomeric transition states, thereby controlling the enantioselectivity of the reaction.

Computational studies have demonstrated that in certain catalytic systems for chromene synthesis, a combination of non-covalent interactions and steric repulsion between the substrate and the catalyst ligand governs the enantio-induction. researchgate.net For instance, the strategic placement of bulky groups like the tert-butyl substituent can enhance selectivity through favorable dispersion forces with the catalyst. acs.org Understanding these subtle interactions through computational modeling is essential for the rational design of more efficient and selective catalysts for the synthesis of complex chromene derivatives.

Molecular Docking and Simulation Studies for Ligand-Target Interactions

Molecular docking and simulation are powerful computational tools used to predict how a small molecule (ligand), such as a chromene derivative, might bind to a biological macromolecule, typically a protein. These methods are crucial in drug discovery for identifying potential therapeutic targets and understanding mechanisms of action.

The binding affinity, often expressed as a negative value in kcal/mol, indicates the strength of the interaction between a ligand and its target protein; a more negative value suggests a stronger binding.

In a study on 1-[(6-tert-butyl-2-oxo-2H-chromen-4-yl)methyl]-4,4-dimethylpiperidine-2,6-dione , a derivative of the core 6-tert-butyl-chromene structure, molecular docking was performed to evaluate its potential as an anticancer agent. lookchem.com The compound was docked against two protein targets known to be implicated in cancer:

PDB ID: 5HG8 : This protein is associated with breast cancer.

PDB ID: 6NLV : This protein is relevant to human alveolar basal epithelial cancer.

The docking studies revealed significant binding affinities for the derivative with both proteins, suggesting it could be a viable candidate for further investigation. lookchem.com The predicted binding affinities are detailed in the table below.

| Compound | Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) |

| 1-[(6-tert-butyl-2-oxo-2H-chromen-4-yl)methyl]-4,4-dimethylpiperidine-2,6-dione | 5HG8 | -9.5 |

| 1-[(6-tert-butyl-2-oxo-2H-chromen-4-yl)methyl]-4,4-dimethylpiperidine-2,6-dione | 6NLV | -8.2 |

This table presents the predicted binding affinities of a 6-tert-butyl-2-oxo-2H-chromene derivative with two cancer-related protein targets as determined by molecular docking studies. lookchem.com

Molecular recognition describes the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that govern how a ligand binds to a receptor. google.com The analysis of these interactions is key to understanding the stability and specificity of the ligand-protein complex.

For the derivative 1-[(6-tert-butyl-2-oxo-2H-chromen-4-yl)methyl]-4,4-dimethylpiperidine-2,6-dione , molecular docking not only predicted the binding affinity but also elucidated the specific interactions within the binding pockets of the target proteins. lookchem.com The stability of these complexes is often reinforced by the formation of hydrogen bonds between the ligand and amino acid residues of the protein. The interactions for this derivative with its protein targets are a primary focus of such computational analyses, providing a basis for rational drug design. lookchem.com

Prediction of Binding Affinities with Biological Macromolecules

Quantitative Structure-Activity Relationships (QSAR) and 3D-QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of compounds with their biological activity. These models are instrumental in predicting the activity of new compounds and in understanding the structural features that are important for their biological function.

While specific QSAR or 3D-QSAR models for this compound were not found in the surveyed literature, these methodologies are widely applied to the broader class of chromene and coumarin derivatives to predict their activity against various biological targets.

A typical 3D-QSAR study involves the following steps:

Dataset compilation : A set of molecules with known biological activities is collected.

Molecular modeling and alignment : The 3D structures of the molecules are generated and aligned based on a common scaffold.

Descriptor calculation : Molecular fields (steric and electrostatic) are calculated around the aligned molecules.

Model generation : Statistical methods, such as Partial Least Squares (PLS), are used to create a mathematical model that relates the descriptors to the biological activity.

Model validation : The predictive power of the model is tested using an external set of compounds.

The resulting 3D-QSAR models produce contour maps that visualize regions where certain structural properties (e.g., bulkiness, positive or negative charge) are predicted to increase or decrease biological activity. These models serve as a guide for designing new, more potent compounds. For chromene derivatives, such studies have been used to elucidate the structural requirements for activities like anticancer and antimicrobial effects.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal structure. It maps the regions of close contact between neighboring molecules, providing insights into the forces that stabilize the crystal packing.

Although a Hirshfeld surface analysis for this compound itself is not available, studies on its derivatives provide valuable information. For instance, the analysis of 2-oxo-2H-chromen-6-yl 4-tert-butylbenzoate revealed the dominant intermolecular contacts. Similarly, a detailed Hirshfeld analysis was conducted on 1-[(6-tert-butyl-2-oxo-2H-chromen-4-yl)methyl]-4,4-dimethylpiperidine-2,6-dione . lookchem.com

| Interaction Type | Contribution to Hirshfeld Surface (%) |

| H···H | 57.0 |

| O···H/H···O | 29.3 |

| C···H/H···C | 8.1 |

This table summarizes the percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface for the crystal structure of 1-[(6-tert-butyl-2-oxo-2H-chromen-4-yl)methyl]-4,4-dimethylpiperidine-2,6-dione. lookchem.com

The analysis also highlighted the presence of C—H···O hydrogen bonds and π–π stacking interactions, which play a crucial role in stabilizing the crystal structure of these types of molecules. lookchem.com The energy framework calculations for the derivative further revealed that dispersion forces are the dominant stabilizing energy in the crystal packing. lookchem.com

Mechanistic Investigations of Biological Interactions of 6 Tert Butyl 2h Chromene Derivatives

Mechanistic Basis of Receptor Antagonism and Agonism

The interaction of 6-(tert-butyl)-2H-chromene derivatives with cellular receptors is a key aspect of their biological activity, with evidence pointing towards both antagonistic and agonistic behaviors at different receptor types.

Research has identified certain 2H-chromene derivatives as reversible antagonists of the P2Y₆ receptor, a Gq-protein coupled receptor activated by uridine (B1682114) 5'-diphosphate (UDP). nih.govmdpi.com The antagonistic mechanism of these compounds involves the inhibition of UDP-induced calcium mobilization in cells expressing the P2Y₆ receptor. nih.govresearchgate.net Structure-activity relationship (SAR) studies have revealed that substitutions at the 6-position of the 2H-chromene ring are well-tolerated and can even enhance antagonistic potency. For instance, the introduction of a 6-(Boc-amino-n-heptylethynyl) group on a related 2H-chromene scaffold resulted in a compound with an IC₅₀ of 162 nM, demonstrating a significant increase in affinity. researchgate.netresearchgate.net Other modifications, such as the introduction of a 6,8-difluoro substitution, have also been explored to refine the antagonistic activity of this class of compounds. mdpi.com

In contrast to their antagonistic role at P2Y₆ receptors, some 2H-chromene derivatives have been reported to exhibit agonistic activity at sphingosine-1-phosphate (S1P) receptors, specifically the S1P₁ subtype. This agonistic action is of interest as it can induce lymphocyte sequestration, a mechanism relevant to autoimmune diseases. qau.edu.pk The precise structural determinants within the this compound framework that govern this agonistic activity are an area of ongoing investigation.

| Derivative Type | Receptor Target | Mechanism of Action | IC₅₀/EC₅₀ |

| 3-Nitro-2-(trifluoromethyl)-2H-chromene | P2Y₆ | Antagonism of UDP-induced Ca²⁺ mobilization | ~1-4 µM nih.govresearchgate.net |

| 6-(Boc-amino-n-heptylethynyl)-2H-chromene analog | P2Y₆ | Antagonism of UDP-induced Ca²⁺ mobilization | 162 nM researchgate.netresearchgate.net |

| 6,8-Difluoro-2H-chromene analog | P2Y₆ | Antagonism of UDP-induced Ca²⁺ mobilization | 2.99 µM nih.gov |

| 2H-chromene derivative | S1P₁ | Agonism, inducing receptor internalization | Not specified |

Enzyme Inhibition Mechanisms and Kinetics

The this compound scaffold has been shown to be a versatile platform for the development of inhibitors targeting a range of enzymes implicated in various disease states.

Aromatase Inhibition: Aromatase, a cytochrome P450 enzyme, is a key target in the treatment of estrogen-dependent breast cancer. Certain chromene and xanthone (B1684191) derivatives have been designed as potent aromatase inhibitors. nih.gov Kinetic analyses have shown that these compounds can act as competitive inhibitors of the aromatase enzyme. capes.gov.br For example, specific xanthone derivatives have demonstrated IC₅₀ values in the nanomolar range, surpassing the potency of the reference drug fadrozole. nih.gov The inhibitory mechanism involves the interaction of a heterocyclic ring (such as imidazole (B134444) or triazole) on the chromene derivative with the heme iron in the active site of the aromatase enzyme. researchgate.net

Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic potential. Derivatives of 2H-chromene have been investigated as inhibitors of various CA isoforms, including the tumor-associated CA IX and XII. nih.govmdpi.comunica.it These compounds can exhibit high selectivity for the tumor-associated isoforms over the cytosolic hCA I and II. nih.gov Kinetic studies have revealed Ki values in the nanomolar to low micromolar range for the inhibition of hCA IX and XII by these derivatives. nih.govresearchgate.net

Other Enzyme Targets: The inhibitory potential of chromene derivatives extends to other enzymes such as protein tyrosine phosphatase 1B (PTP1B), where they have been shown to act as reversible, competitive inhibitors with IC₅₀ values in the micromolar range. researchgate.net

| Enzyme Target | Derivative Type | Inhibition Type | IC₅₀ / Kᵢ Value |

| Aromatase (P450arom) | Xanthone derivative | Competitive | 40-43 nM (IC₅₀) nih.gov |

| Carbonic Anhydrase IX | Coumarin (B35378) sulfonamide derivative | - | 2.28 nM (Kᵢ) mdpi.com |

| Carbonic Anhydrase XII | Furo-chromene derivative | - | 0.47 µM (Kᵢ) nih.gov |

| Protein Tyrosine Phosphatase 1B | Chromenedione derivative | Competitive | 2.4 µM (IC₅₀) researchgate.net |

Modulatory Pathways in Cellular Processes

The biological effects of this compound derivatives are often mediated through their influence on key cellular signaling pathways, particularly those involved in inflammation and the response to oxidative stress.

Inflammatory Pathways: The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. nih.govdovepress.comwikipedia.org Dysregulation of this pathway is implicated in numerous chronic inflammatory diseases. pensoft.net Certain chromene derivatives have been shown to effectively suppress the NF-κB signaling pathway. researchgate.net The mechanism of this suppression can involve the inhibition of the IκB kinase (IKK) complex, which prevents the phosphorylation and subsequent degradation of the inhibitory IκBα protein. nih.govwikipedia.org This, in turn, sequesters the NF-κB heterodimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes. dovepress.comwikipedia.org

Oxidative Stress Response: The nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a critical role in the cellular defense against oxidative stress by regulating the expression of antioxidant enzymes. mdpi.comnih.gov Tert-butylhydroquinone (tBHQ), a structurally related compound, is a known activator of the Nrf2 pathway. nih.gov It is proposed that some this compound derivatives may modulate the oxidative stress response through the Nrf2 pathway. The activation of Nrf2 involves its dissociation from the inhibitory protein Keap1 and its translocation to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of its target genes. nih.gov This leads to the upregulation of a battery of cytoprotective genes, thereby enhancing the cell's capacity to counteract oxidative damage. mdpi.combiorxiv.org

Molecular Insights into Antimicrobial Action

The emergence of antibiotic resistance has spurred the search for novel antimicrobial agents. Chromene derivatives have demonstrated promising antibacterial activity, with mechanistic studies pointing towards the inhibition of DNA gyrase.

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a validated target for antibacterial drugs. nih.govnih.govacs.org Molecular docking studies have revealed that chromene derivatives can bind to the ATP-binding pocket of the DNA gyrase B (GyrB) subunit. lew.ro This binding is analogous to that of known antibiotics like novobiocin. The interaction of the chromene scaffold within the active site can lead to the inhibition of the enzyme's function, ultimately resulting in bacterial cell death. The binding energy of these interactions has been calculated to be in a favorable range, suggesting a strong affinity for the target. lew.rojapsonline.com For instance, a spiro heterocyclic coumarin derivative was found to have a binding energy of -9.2 kcal/mol with E. coli DNA gyrase. lew.ro

| Bacterial Target | Proposed Mechanism | Key Interactions | Binding Energy |

| DNA Gyrase B | Inhibition of ATP-binding | Interactions with catalytic amino acid residues in the active site | -6.23 to -9.2 kcal/mol lew.rojapsonline.com |

Elucidation of Antifungal Action Mechanisms

In addition to their antibacterial properties, derivatives of this compound have also been investigated for their antifungal activity. A key mechanism underlying this activity is the inhibition of the fungal enzyme lanosterol (B1674476) 14α-demethylase (CYP51).

CYP51 is a cytochrome P450 enzyme that plays a crucial role in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately compromising the integrity of the fungal cell membrane. Molecular docking studies have shown that chromenol derivatives can effectively bind to the active site of Candida albicans CYP51. researchgate.net The presence of a 2-(tert-butyl)-2H-chromen-2-ol substituent has been found to be particularly beneficial for this antifungal activity. researchgate.net The inhibitory potency of these compounds has been quantified by determining their minimum inhibitory concentrations (MICs) against various fungal species, with some derivatives showing greater activity than the reference drug ketoconazole. researchgate.net

| Fungal Target | Proposed Mechanism | Derivative Type | MIC Value (vs. Trichoderma viride) |

| Lanosterol 14α-demethylase (CYP51) | Inhibition of ergosterol biosynthesis | 1H-1,2,4-triazole functionalized chromenol | 22.1–184.2 µM researchgate.net |

Structure Activity Relationship Sar Analysis: Mechanistic Insights from 6 Tert Butyl 2h Chromene and Its Derivatives

Influence of the tert-Butyl Group on Molecular Interactions and Biological Mechanisms

The tert-butyl group, a bulky and lipophilic substituent, at the C-6 position of the 2H-chromene ring significantly impacts the molecule's physicochemical properties and its interactions with biological targets. This substitution can enhance the compound's affinity for specific binding pockets and modulate its metabolic stability.

For instance, in a series of 2H-chromenylurea derivatives designed as p38 MAPK inhibitors, a key allosteric pocket is occupied by a t-butyl group, highlighting its importance for binding affinity. mdpi.comnih.gov Similarly, in the context of P2Y6 receptor antagonists, the presence of a t-butyl group on a prop-2-yn-1-ylcarbamate chain at the 6-position of a 3-nitro-2-(trifluoromethyl)-2H-chromene resulted in a potent antagonist. nih.govnih.gov

Impact of Substitution Patterns on the 2H-Chromene Scaffold on Mechanistic Pathways

The biological activity and mechanistic pathways of 2H-chromene derivatives are highly dependent on the substitution pattern around the core scaffold. frontiersin.orgtandfonline.com Modifications at various positions can lead to significant changes in potency, selectivity, and the specific cellular pathways that are modulated.

Research on 3-nitro-2H-chromenes has shown that the introduction of halogen atoms can significantly influence antimicrobial activity. nih.gov For example, tri-halogenated derivatives displayed potent anti-staphylococcal activity, suggesting that the electronic properties and size of the substituents at these positions are critical for their mechanism of action. nih.gov

In the development of P2Y6 receptor antagonists based on the 3-nitro-2-(trifluoromethyl)-2H-chromene scaffold, substitutions at the 6- and 8-positions were found to be particularly important. mdpi.comresearchgate.net Halogen substitution, such as with fluorine or chlorine at the 6-position, enhanced antagonist potency. researchgate.net Furthermore, extending the molecule with alkynyl groups at the 6-position was well-tolerated and, in some cases, led to increased affinity. nih.govnih.gov

The substitution of basic aryl ethers or modified ethers has been shown to enhance binding selectivity towards estrogen receptors (ERα and ERβ). frontiersin.orgnih.gov Specifically, piperidine-containing esters at the C-4 position of the chromene scaffold showed selectivity towards ERα, while morpholine-containing derivatives exhibited specificity for both ERα and ERβ. frontiersin.orgnih.gov

The following table summarizes the impact of different substitution patterns on the biological activity of 2H-chromene derivatives based on available research.

| Position | Substituent | Biological Target/Activity | Effect | Citation |

| 6 | Halogen (F, Cl) | P2Y6 Receptor Antagonism | Enhanced potency | researchgate.net |

| 6, 8 | Halogen | Antimicrobial (anti-staphylococcal) | Potentiated activity | nih.gov |

| 6 | Alkynyl groups | P2Y6 Receptor Antagonism | Maintained or increased affinity | nih.govnih.gov |

| 4 | Piperidine (B6355638) esters | Estrogen Receptor (ERα) | Selective binding | frontiersin.orgnih.gov |

| 4 | Morpholine esters | Estrogen Receptor (ERα, ERβ) | High specificity | frontiersin.orgnih.gov |

| 6 | Methoxy group | Anticancer (WiDr cells) | Improved potency | frontiersin.org |

| 7 | 4'-methoxyphenyl-7-oxoethoxy | Carbonic Anhydrase (CA IX, XII) Inhibition | Potent inhibition | tandfonline.com |

| 3 | Carboxylic acid or ester | P2Y6 Receptor Antagonism | Eliminated affinity | nih.govnih.gov |

Conformational Effects on Binding Affinity and Mechanistic Efficacy

The three-dimensional conformation of a molecule is a critical determinant of its ability to bind to a biological target and elicit a specific response. For 6-(tert-Butyl)-2H-chromene and its derivatives, the rigidity of the chromene ring system combined with the flexibility of its substituents creates a unique conformational landscape that influences binding affinity and mechanistic efficacy.

The piperidine ring in a synthesized 1-[(6-tert-butyl-2-oxo-2H-chromen-3-yl)methyl]-4,4-dimethylpiperidine-2,6-dione was found to adopt a half-chair conformation. iucr.org The dihedral angle between the coumarin (B35378) ring system and the piperidine ring was determined to be 83.07 (6)°. iucr.org This specific spatial arrangement of the different parts of the molecule is crucial for its interaction with target proteins. iucr.org

In the context of p38 MAPK inhibitors, the binding of a chromenylurea derivative occurs in an allosteric pocket when the activation loop of the enzyme is in the "DFG-out" conformation. mdpi.comnih.gov The t-butyl group of the inhibitor occupies a specific selectivity site within this pocket, indicating that the conformational fit between the ligand and the protein is essential for its inhibitory activity. mdpi.comnih.gov

Molecular docking studies have been employed to predict the binding modes of chromene derivatives and to understand how their conformation affects binding affinity. For instance, docking studies of 1-[(6-tert-butyl-2-oxo-2H-chromen-3-yl)methyl]-4,4-dimethylpiperidine-2,6-dione with certain protein targets revealed significant binding affinities, which were corroborated by cytotoxicity studies against cancer cell lines. iucr.org

Systematic Derivatization and its Implications for Mechanistic Modulation

Systematic derivatization is a key strategy in medicinal chemistry to explore the structure-activity relationships of a lead compound and to optimize its pharmacological properties. sigmaaldrich.com For the this compound scaffold, systematic modifications at various positions have been shown to modulate its mechanism of action.

A common derivatization approach involves the introduction of different functional groups to alter the electronic and steric properties of the molecule. For example, the synthesis of various 6-alkynyl analogues of a 3-nitro-2-(trifluoromethyl)-2H-chromene P2Y6 receptor antagonist was achieved through a Sonogashira reaction, replacing a 6-iodo group. nih.govnih.gov This allowed for the exploration of a range of substituents at this position, leading to the identification of compounds with improved affinity. nih.govnih.gov

The synthesis of 2H-chromene-3-carboxamides from their carboxylic acid precursors is another example of derivatization that has led to compounds with enhanced antimicrobial activities. dlsu.edu.ph This suggests that the amide functional group plays a significant role in the observed biological effects.

The derivatization of the hydroxyl group of phenols, such as in the case of 2,6-di-tert-butyl-hydroxytoluene (BHT), a compound with a related structural motif, is often necessary for analytical purposes like gas chromatography-mass spectrometry (GC-MS). nih.gov This highlights the importance of derivatization techniques in the broader study of such compounds.

The following table showcases examples of systematic derivatization of the 2H-chromene scaffold and the resulting impact on biological activity.

| Parent Scaffold | Derivatization Reaction | Resulting Derivatives | Impact on Mechanism/Activity | Citation |

| 6-Iodo-3-nitro-2-(trifluoromethyl)-2H-chromene | Sonogashira reaction with various alkynes | 6-Alkynyl analogues | Modulation of P2Y6 receptor antagonist activity | nih.govnih.gov |

| 2H-chromene-3-carboxylic acids | Coupling with amines | 2H-chromene-3-carboxamides | Enhanced antimicrobial activity | dlsu.edu.ph |

| 5-hydroxy-8-nitro-2H-chromene | Reaction with 1,2-dibromoethane (B42909) followed by substitution with amines | 5-alkoxy-2H-chromen-8-amines | Targeting the p38 MAPK pathway | nih.gov |

Bioisosteric Replacement Strategies and their Mechanistic Consequences

Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. drughunter.comnih.gov Applying this strategy to the this compound scaffold can lead to significant changes in its mechanistic profile.

A classic example of bioisosteric replacement is the substitution of a carboxylic acid group with a tetrazole ring. drughunter.com While this has not been explicitly reported for this compound, in a series of 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives, an attempt to replace the nitro group with a carboxylic acid or an ester group resulted in a complete loss of affinity for the P2Y6 receptor. nih.govnih.gov This indicates that the electronic and steric properties of the nitro group are crucial for its interaction with the target and that a simple bioisosteric replacement is not always successful.

In the development of p38 MAPK inhibitors, researchers attempted to replace a morpholinoethoxy moiety with other groups, including a 2-morpholino-2-oxoethoxy moiety or larger aliphatic and aromatic hydrogen-bond-accepting moieties like triazole, pyridine, or imidazole (B134444). mdpi.comnih.gov This strategy aimed to increase binding affinity by exploring different interactions within the binding pocket.

The replacement of one heterocyclic ring with another is also a common bioisosteric strategy. drughunter.com For instance, in a series of 2H-chromenylurea derivatives, replacing a 1-(p-tolyl)-3-tert-butyl-1H-pyrazol-5-amine group with its positional isomer, 4-tert-butyl-1-(p-tolyl)-1H-imidazol-2-amine, led to a dramatic loss of activity. mdpi.comnih.gov This highlights the critical importance of the specific arrangement of atoms and functional groups for biological activity.

The concept of retroisosterism, which involves reversing the orientation of a functional group like an amide, is another powerful tool. drughunter.com While not directly applied to the this compound core in the reviewed literature, it represents a potential avenue for future derivatization and mechanistic exploration.

Advanced Applications and Research Utility of 6 Tert Butyl 2h Chromene

Role as a Privileged Scaffold in Drug Discovery Research

The chromene nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous natural products and synthetic compounds with diverse and significant pharmacological activities. mdpi.comnih.govresearchgate.net This structural motif serves as a versatile template for the design and synthesis of novel therapeutic agents. mdpi.com The incorporation of a tert-butyl group at the 6-position can enhance the drug-like properties of the chromene core, influencing its interaction with biological targets. smolecule.com

Research has demonstrated that derivatives of 2H-chromene exhibit a broad spectrum of biological effects, including but not limited to:

Anticancer Activity : Certain chromene derivatives have shown promising cytotoxic effects against various human cancer cell lines. For instance, novel flavanones integrated with chromenes displayed significant potency against HCT-116, HepG-2, A-549, and MCF-7 cell lines. frontiersin.org

Antimicrobial Properties : Chromene-based compounds have been investigated for their activity against pathogenic bacteria and fungi. islandscholar.ca

Enzyme Inhibition : Derivatives of the 2H-chromene scaffold have been identified as inhibitors of enzymes such as monoamine oxidase-B (MAO-B) and aldose reductase, suggesting their potential in the development of treatments for neurodegenerative diseases and diabetic complications, respectively. frontiersin.org

Receptor Antagonism : Substituted 2H-chromene derivatives have been developed as antagonists for the P2Y6 receptor, a potential target for treating various disorders including cancer, pain, and inflammatory conditions. nih.govnih.govmdpi.com

The tert-butyl group, with its steric bulk and lipophilicity, can play a crucial role in modulating the potency and selectivity of these compounds. For example, in the context of P2Y6 receptor antagonists, substitutions at the 6-position of the 2H-chromene ring have been shown to be well-tolerated and can be derivatized to enhance affinity. nih.gov

Table 1: Examples of Biologically Active Chromene Derivatives

| Compound Class | Biological Activity | Research Finding |

|---|---|---|

| Flavanone-Chromene Hybrids | Anticancer | Exhibited remarkable potency toward HCT-116, HepG-2, A-549, and MCF-7 cell lines. frontiersin.org |

| 3-(E)-styryl-2H-chromenes | MAO-B Inhibition | Identified as selective and effective MAO-B inhibitors, offering a scaffold for developing new MAO inhibitors. frontiersin.org |

| 2H-chromene-N-imidazolo-amino acid conjugates | Aldose Reductase Inhibition | Designed and synthesized as potential aldose reductase inhibitors. frontiersin.org |

| 3-Nitro-2-(trifluoromethyl)-2H-chromene derivatives | P2Y6 Receptor Antagonism | Act as antagonists for the P2Y6 receptor, a target for inflammatory and neurodegenerative diseases. nih.govnih.gov |

Potential as Intermediates in Complex Organic Synthesis

The 6-(tert-butyl)-2H-chromene moiety serves as a valuable intermediate in the synthesis of more complex organic molecules. Its structural features allow for a variety of chemical transformations, making it a versatile building block for constructing diverse molecular architectures.

The synthesis of the 2H-chromene ring itself can be achieved through several methods, including the condensation of phenols with α,β-unsaturated aldehydes or their acetals. oup.com For instance, the reaction of a phenol (B47542) with 3-methyl-2-butenal (B57294) in the presence of a base can yield 2H-chromene derivatives. oup.com More specifically, the synthesis of 2H-chromenes can be accomplished through a one-pot Overman rearrangement and gold(I)-catalyzed hydroarylation, starting from readily available materials. acs.org

Once formed, the this compound can undergo further functionalization. The tert-butyl group can be strategically removed if necessary, highlighting its role as a temporary directing or protecting group. acs.org The chromene ring system can be elaborated into various other heterocyclic structures. For example, 2H-chromenes can be oxidized to the corresponding coumarins (2H-chromen-2-ones). acs.org

The reactivity of the 2H-chromene core makes it a key precursor for a range of compounds. Its application as a building block is evident in the synthesis of natural products and their analogues. oup.com

Contribution to the Development of Novel Materials with Specific Photophysical Properties

Derivatives of 2H-chromene are integral to the development of novel materials with unique photophysical properties, finding applications in areas such as photochromism and fluorescence. google.commdpi.com Photochromic compounds can reversibly change their color upon irradiation with light, a property that is harnessed in applications like smart windows and optical data storage. google.com

The 2H-chromene scaffold is a component of certain photochromic systems. google.com The introduction of substituents, such as a tert-butyl group, can influence the photophysical characteristics of these materials, including their absorption spectra and the stability of their colored forms. google.com

Furthermore, chromene derivatives have been incorporated into fluorescent probes and organic light-emitting devices (OLEDs). acs.org The inherent fluorescence of some chromene-based molecules can be tuned by chemical modification. For instance, the incorporation of a carbonyl group into a helical chromene scaffold has been shown to significantly improve the fluorescence quantum yield. researchgate.net The development of multicomponent reactions has provided efficient pathways to synthesize functional chromophores, including those based on the chromene structure, for various photonic and electronic applications. frontiersin.org

Applications in Agrochemical Research with Mechanistic Basis

The chromene scaffold has also found utility in the field of agrochemical research. The antioxidant properties of certain chromene derivatives suggest their potential use in formulating plant protectants or growth enhancers. smolecule.com The mechanism of action in such applications could be attributed to their ability to scavenge free radicals, thereby mitigating oxidative stress in plants. smolecule.com

While specific research on the direct application of this compound in agrochemicals is not extensively detailed in the provided context, the broader class of chromenes has been explored for such purposes. The structural similarity of some synthetic chromene derivatives to natural compounds with known biological activities provides a basis for their investigation as potential agrochemicals. islandscholar.ca The development of synthetic methods for chromene derivatives facilitates the creation of compound libraries for screening in agrochemical applications. islandscholar.ca

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes for 6-(tert-Butyl)-2H-Chromene

Promising avenues for exploration include:

One-Pot, Multi-Component Reactions (MCRs): Investigating MCRs, such as the Petasis condensation involving a suitable salicylaldehyde (B1680747) precursor, an amine, and a vinylboronic acid, could provide a direct and efficient route. organic-chemistry.org Similarly, adapting cascade reactions that combine multiple bond-forming events in a single operation represents a highly efficient strategy. mdpi.comresearchgate.net

Catalytic Cyclization Methods: The development of catalytic intramolecular cyclization reactions is a highly attractive goal. This could involve exploring novel organocatalytic methods, such as those employing aminocatalysts or using tandem reactions like the seleno-Michael/Michael reaction, which has been shown to form 2H-chromene rings. acs.org Transition-metal-catalyzed approaches, perhaps using nickel or palladium to facilitate C-O activation and subsequent bond formation, also warrant investigation. organic-chemistry.org

Microwave and Ultrasound-Assisted Synthesis: The application of alternative energy sources like microwave or ultrasonic irradiation can dramatically reduce reaction times and improve yields. researchgate.netfrontiersin.org Research into catalyst-free, microwave-assisted synthesis from appropriate salicylaldehydes and β-amino acrylates could offer a rapid and environmentally friendly pathway. frontiersin.org

Solid-Phase Synthesis: A novel solid-phase synthesis for producing 2H-chromenes, including derivatives like 6-(tert-butyl)-4-phenyl-2H-chromene, has been reported. clockss.org Further development of this methodology for the direct synthesis of this compound would facilitate the creation of libraries of related compounds for screening purposes.

| Synthetic Strategy | Key Features | Potential Advantages | Reference for General Method |

|---|---|---|---|

| Petasis Condensation | Three-component reaction of salicylaldehyde, amine, and boronic acid. | High atom economy, convergent synthesis. | organic-chemistry.org |

| Intramolecular Rauhut–Currier Reaction | Tandem seleno-Michael/Michael reaction leading to cyclization. | Catalytic, forms C-C bonds efficiently. | acs.org |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate the reaction. | Reduced reaction times, often higher yields, eco-friendly. | frontiersin.org |

| Organocatalytic Annulation | Cascade reaction (e.g., Knoevenagel/oxa-Michael) using simple organic catalysts. | Metal-free, mild conditions, operational simplicity. | mdpi.com |

| Solid-Phase Synthesis | Reactants are bound to a solid support during synthesis. | Facilitates purification and library synthesis. | clockss.org |

Comprehensive Mechanistic Understanding of Undiscovered Reactions

The electronic and steric influence of the 6-tert-butyl group on the chromene ring system is poorly understood. Future research should aim to elucidate the mechanisms of known chromene reactions as applied to this specific substrate and to discover new transformations.

Key areas of focus include:

Stereochemical and Regiochemical Outcomes: Investigating how the bulky tert-butyl group directs the stereochemistry and regiochemistry of reactions such as electrophilic additions, cycloadditions, and metal-catalyzed cross-couplings.

Cascade Reaction Mechanisms: For multi-step, one-pot syntheses, a detailed mechanistic investigation is needed to understand the sequence of events. For instance, in a potential cascade reaction, it would be crucial to determine whether the initial step is a Knoevenagel-type condensation or a Michael-type addition and how the tert-butyl substituent affects the kinetics of each step. researchgate.net

Photochromism and Photoreactivity: Some chromene systems are known to be photochromic. acs.org It would be valuable to investigate whether this compound or its derivatives exhibit such properties and to understand the underlying photochemical mechanisms, which could open applications in materials science.

Advanced Computational Modeling for Predictive Research

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental work. Applying advanced computational modeling to this compound can accelerate its development.

Future computational studies should include:

Density Functional Theory (DFT) Calculations: DFT can be used to model reaction pathways and transition states for the proposed synthetic routes, providing insight into reaction mechanisms and helping to optimize conditions. researchgate.net It can also predict spectroscopic properties (NMR, IR) to aid in characterization. researchgate.netiucr.org

Structure and Property Prediction: Modeling can predict the three-dimensional structure, electronic properties (such as the HOMO-LUMO gap), and electrostatic potential surface of the molecule. researchgate.net This information is invaluable for understanding its intrinsic reactivity and potential for intermolecular interactions.

Docking and Molecular Dynamics: To support the exploration of biological targets, molecular docking simulations can predict the binding affinity and orientation of this compound within the active sites of various enzymes or receptors. This can help prioritize experimental screening efforts. smolecule.com

Exploration of New Biological Targets and Mechanistic Modalities

The chromene nucleus is a well-established pharmacophore, with derivatives showing anticancer, anti-inflammatory, antimicrobial, and antiviral activities. acs.orgresearchgate.netnih.gov However, the specific biological profile of this compound is unknown.

A systematic exploration of its biological potential is warranted:

Broad-Spectrum Biological Screening: The compound should be subjected to high-throughput screening against a wide range of biological targets, including cancer cell lines, microbial strains, and key enzymes involved in inflammation and metabolic diseases. nih.gov

Targeted Investigations: Based on the activities of related compounds, specific targets should be investigated. For example, various 2H-chromene derivatives have been identified as P2Y6 receptor antagonists, which are targets for inflammatory conditions. nih.govmdpi.com It would be logical to test this compound for activity at this receptor.

Mechanism of Action Studies: For any identified biological activity, follow-up studies are crucial to determine the mechanism of action. This involves identifying the direct molecular target and elucidating the downstream cellular pathways affected by the compound.

| Potential Activity | Relevant Biological Targets/Assays | Reference for Related Compounds |

|---|---|---|

| Anticancer | Cytotoxicity assays against various human cancer cell lines (e.g., MCF-7, HCT-116). | frontiersin.orgnih.gov |

| Anti-inflammatory | P2Y6 receptor antagonism assays, inhibition of inflammatory mediators. | nih.govnih.gov |

| Antimicrobial/Antifungal | Minimum Inhibitory Concentration (MIC) assays against bacteria and fungi. | mdpi.com |

| Antiviral | Assays against various viruses, such as HIV. | acs.org |

| Enzyme Inhibition | Assays for enzymes like monoamine oxidases or dihydrofolate reductase. | researchgate.netmdpi.com |

Design and Synthesis of Advanced Functionalized Congeners for Specific Mechanistic Studies

Once initial biological "hits" are identified, the next logical step is to design and synthesize advanced functionalized congeners of this compound to establish Structure-Activity Relationships (SAR) and develop more potent and selective agents. researchgate.net

This research direction involves:

Systematic Structural Modification: Based on a validated biological target, derivatives should be synthesized by introducing various functional groups at other positions of the chromene ring (e.g., positions 2, 3, 4, 7, and 8).

Functionalized Congener Approach: A particularly powerful strategy is the synthesis of "functionalized congeners," where chains of varying lengths and functionalities are appended to the core structure. This approach has been successfully used to dramatically enhance the affinity of 2H-chromene derivatives for the P2Y6 receptor by adding long amino-functionalized chains at the 6-position. mdpi.comnih.gov Applying this strategy to the this compound scaffold, perhaps by modifying other positions, could probe the binding site environment of new targets.

Bioisosteric Replacement: The tert-butyl group itself could be replaced with other bulky, lipophilic groups to understand its specific contribution to activity. Similarly, other parts of the chromene scaffold could be modified to improve pharmacokinetic properties while retaining biological activity.

By pursuing these interconnected research avenues, the scientific community can systematically uncover the chemical and biological potential of this compound, paving the way for its application in medicinal chemistry, materials science, and beyond.

Q & A

Q. How can researchers ensure reproducibility in the synthesis of this compound analogs across laboratories?

- Best Practices :

Detailed Protocols : Specify reaction scales, equipment (e.g., Schlenk lines for air-sensitive steps), and characterization thresholds (e.g., ≥95% HPLC purity) .

Open Data : Share raw NMR/LCMS files in repositories for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.